molecular formula C24H19N3 B3322183 3,6-Bis(4-pyridyl)-9-ethyl-9H-carbazole CAS No. 1425940-32-4

3,6-Bis(4-pyridyl)-9-ethyl-9H-carbazole

Cat. No.: B3322183
CAS No.: 1425940-32-4
M. Wt: 349.4 g/mol
InChI Key: BYFMVJJSMNIBRO-UHFFFAOYSA-N
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Description

3,6-Bis(4-pyridyl)-9-ethyl-9H-carbazole is a useful research compound. Its molecular formula is C24H19N3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Photoluminescence Applications : A study by Zhou et al. (2005) involved the synthesis of novel functional rigid ligands, including 9-ethyl-3,6-bis[2-(4-pyridyl)ethenyl]carbazole. These compounds, when treated with certain metals, formed structures that exhibited photoluminescent properties. This research suggests potential applications in materials science, particularly in the development of photoluminescent materials (Zhou et al., 2005).

  • Optoelectronic Applications : In the field of optoelectronics, Hu et al. (2018) synthesized nitrophenyl substituted carbazole derivatives, including 9-ethyl-3,6-bis(4-nitrophenyl)-9H-carbazole. These compounds showed aggregation-induced emission properties and mechanochromism, making them suitable for applications in organic light-emitting devices and other optoelectronic components (Hu et al., 2018).

  • Organic Light-Emitting Devices : A study by Jiang et al. (2012) focused on a derivative of 3,6-Bis(4-pyridyl)-9-ethyl-9H-carbazole for use in blue phosphorescent organic light-emitting devices. The compound showed high glass-transition temperature and high triplet energy, indicating its suitability as a host material for phosphorescent emitters in these devices (Jiang et al., 2012).

  • Two-Photon Polymerization Initiators : Another application is in two-photon polymerization, as investigated by Zhou et al. (2006). They synthesized A–π–D–π–A type compounds including 3,6-bis[2-(4-pyridyl)ethenyl]-9-ethylcarbazole. These compounds exhibited high two-photon absorption cross-sections and proved to be effective two-photon photopolymerization initiators, which could be used in microfabrication and 3D printing technologies (Zhou et al., 2006).

  • Fluorescence Imaging in Biology : The compound's potential in biological imaging was explored by Zhang et al. (2010). They synthesized carbazole dicationic salts including 9-ethyl-3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide, which demonstrated the ability to image nuclei in living plant cells and tissues using two-photon excited fluorescence. This suggests its application in biological research and medical diagnostics (Zhang et al., 2010).

Properties

IUPAC Name

9-ethyl-3,6-dipyridin-4-ylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3/c1-2-27-23-5-3-19(17-7-11-25-12-8-17)15-21(23)22-16-20(4-6-24(22)27)18-9-13-26-14-10-18/h3-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFMVJJSMNIBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3=CC=NC=C3)C4=C1C=CC(=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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